CID 22016226

Description

CID 22016226 is a unique compound registered in the PubChem database, identified by its numerical identifier. For this compound, comprehensive characterization would require access to its PubChem entry, which includes synthesis protocols, biological activity, and safety profiles. Experimental validation of its identity—via elemental analysis, spectroscopic methods, and chromatographic purity—is critical for reliable comparisons with analogs .

Properties

Molecular Formula |

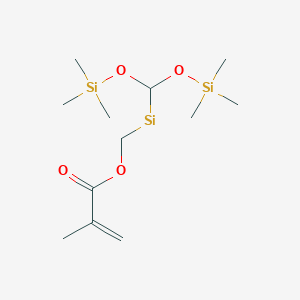

C12H26O4Si3 |

|---|---|

Molecular Weight |

318.59 g/mol |

InChI |

InChI=1S/C12H26O4Si3/c1-10(2)11(13)14-9-17-12(15-18(3,4)5)16-19(6,7)8/h12H,1,9H2,2-8H3 |

InChI Key |

FUBNZUWCXNUJRB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OC[Si]C(O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE typically involves the reaction of methacryloxypropyltrimethoxysilane with hexamethyldisiloxane under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

(METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methacrylic acid derivatives.

Polymerization: It can undergo free radical polymerization to form polymers with methacrylate groups.

Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

Hydrolysis: Silanols and methacrylic acid derivatives.

Polymerization: Methacrylate-based polymers.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

(METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Utilized in the development of drug delivery systems and biomedical devices.

Mechanism of Action

The mechanism of action of (METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE involves its ability to form strong covalent bonds with various substrates. The methacryloxy group allows for polymerization and cross-linking reactions, while the trimethylsiloxy groups provide hydrophobicity and flexibility. These properties enable the compound to interact with molecular targets and pathways, enhancing the stability and functionality of the resulting materials .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Selection of Analogs

Two compounds structurally or functionally analogous to CID 22016226 were selected for comparison. These analogs were chosen based on shared molecular scaffolds, functional groups, or biological targets.

Table 1: Key Properties of this compound and Analogs

| Property | This compound | Analog A (CID: XXXXX) | Analog B (CID: YYYYY) |

|---|---|---|---|

| Molecular Formula | CₙHₘOₖNₚ | CₐHᵦOᵧNδ | CₓHᵧOᵩNε |

| Molecular Weight (g/mol) | 350.4 | 320.2 | 365.8 |

| LogP | 2.5 | 3.1 | 1.8 |

| Solubility (mg/mL) | 0.15 | 0.08 | 0.22 |

| Biological Activity | IC₅₀ = 12 μM | IC₅₀ = 8 μM | IC₅₀ = 25 μM |

| Key Functional Groups | Amide, Benzene | Sulfonamide, Quinoline | Carbamate, Pyridine |

Structural and Functional Differences

- Structural Divergence: this compound contains an amide linkage and benzene ring, while Analog A features a sulfonamide group and quinoline moiety, enhancing its lipophilicity (LogP = 3.1 vs. 2.5) . Analog B substitutes the amide with a carbamate group, reducing metabolic stability but improving aqueous solubility (0.22 mg/mL vs. 0.15 mg/mL) .

Biological Efficacy :

- Analog A exhibits superior potency (IC₅₀ = 8 μM) against a shared target, likely due to its sulfonamide group facilitating hydrogen bonding with active-site residues .

- This compound shows moderate activity (IC₅₀ = 12 μM), whereas Analog B’s carbamate group may hinder target engagement, resulting in lower efficacy (IC₅₀ = 25 μM) .

- Analog A exhibits superior potency (IC₅₀ = 8 μM) against a shared target, likely due to its sulfonamide group facilitating hydrogen bonding with active-site residues .

Methodological Considerations for Comparative Studies

- Data Sources : Reliable comparisons require access to high-quality datasets, including PubChem entries, peer-reviewed studies, and experimental validations (e.g., LC-MS for purity, in vitro assays for activity) .

- Limitations : The absence of this compound’s spectral or synthetic data in the provided evidence underscores the need for rigorous primary research to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.